N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
The compound N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide (hereafter referred to as the target compound) is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole ring, a 4-phenyl-1,2,4-triazole moiety, and an adamantane carboxamide group.
Properties
IUPAC Name |
N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O2S2/c1-15-28-30-23(36-15)27-21(33)14-35-24-31-29-20(32(24)19-5-3-2-4-6-19)13-26-22(34)25-10-16-7-17(11-25)9-18(8-16)12-25/h2-6,16-18H,7-14H2,1H3,(H,26,34)(H,27,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOXAWOYIWLWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Formation of the Triazole Ring: This involves the cyclization of hydrazides with carbon disulfide followed by oxidation.
Linking the Thiadiazole and Triazole Rings: This step involves nucleophilic substitution reactions where the thiadiazole derivative reacts with a halogenated triazole compound.
Incorporation of the Adamantane Moiety: This is typically done through amidation reactions where the adamantane carboxylic acid reacts with the amine group of the triazole-thiadiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticholinergic Activity :
- Research indicates that compounds with similar isoxazole structures exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. For example, a related compound demonstrated an IC50 of 46.42 µM against BChE, indicating potential therapeutic use in cognitive disorders .
- Anti-inflammatory Properties :
- Cancer Research :
Agricultural Applications
- Pesticidal Activity :
- Plant Growth Regulation :
Biochemical Applications
- Enzyme Inhibition Studies :
- Biosensor Development :
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticholinergic Activity | Compound demonstrated significant inhibition of BChE | Potential treatment for Alzheimer's disease |
| Pesticidal Efficacy | Similar compounds showed effectiveness against agricultural pests | Could reduce reliance on conventional pesticides |
| Enzyme Inhibition | Inhibitory effects on steroid dehydrogenases observed | Insights into hormonal regulation mechanisms |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole and triazole rings are known to interact with biological macromolecules, potentially inhibiting their function. The adamantane moiety enhances the compound’s lipophilicity, allowing it to cross cellular membranes more effectively.
Comparison with Similar Compounds
A. 5-(Adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones
- Core Structure : 1,2,4-triazole linked to adamantane at position 5 and a thione group at position 3.
- Substituents : R = methyl or phenyl (e.g., compound I and II in ) .
- Synthesis : Cyclization of adamantane-1-carboxylic acid hydrazides with phenyl-/methyl-isothiocyanate in alkaline medium, followed by alkylation with haloalkanes .
B. Naphthoquinone–Thiazole–Adamantane Hybrids
- Core Structure: Thiazole ring fused with naphthoquinone and linked to adamantane (e.g., compound 6d in ) .
- Substituents: Dichlorophenyl and amino-dioxo-naphthalenyl groups.
- Synthesis : Multi-step condensation and cyclization reactions.
- Key Difference: The target compound lacks the naphthoquinone system but retains the adamantane-heterocycle framework, suggesting divergent biological targets.
Physicochemical Properties
A comparative analysis of physical properties is summarized below:
- Lipophilicity : Adamantane derivatives generally exhibit high logP values, favoring blood-brain barrier penetration. The phenyl and methyl groups in the target compound may further enhance lipophilicity compared to analogues .
- Stability : Thiadiazole and triazole rings contribute to thermal stability, as seen in analogous compounds with high melting points .
Methodological Considerations in Similarity Assessment
- Structural Similarity Metrics : Tools like the Tanimoto coefficient (based on molecular fingerprints) would group the target compound with adamantane-heterocycle hybrids. However, functional group variations (e.g., thione vs. sulfanyl) reduce similarity scores, highlighting the need for bioactivity validation .
- Virtual Screening: Dissimilarity-based methods (e.g., Butina clustering) could prioritize the target compound for novel activity exploration, given its unique hybrid architecture .
Biological Activity
N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique combination of functional groups including a thiadiazole moiety, a triazole ring, and an adamantane structure. The synthesis typically involves multiple steps:
- Formation of Thiadiazole : Reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride.
- Cyclization : The intermediate undergoes cyclization with thiourea.
- Triazole Formation : Coupling the thiadiazole derivative with appropriate reagents to form the triazole ring.
- Final Coupling : The final product is obtained by coupling with adamantane derivatives under controlled conditions.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, related compounds have shown IC50 values ranging from 3.58 to 15.36 μM against cancer cells while demonstrating lower toxicity in normal cell lines (IC50 values of 38.77–66.22 μM) .
The mechanism of action involves the inhibition of critical enzymes associated with cancer cell proliferation and survival. For instance, certain derivatives have been shown to inhibit BRAF and VEGFR-2 enzymes effectively, leading to cell cycle arrest in the G2-M and S phases .
Antimicrobial Activity
The 1,3,4-thiadiazole moiety is known for its broad-spectrum antimicrobial properties. Compounds containing this structure have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungal strains . Notably, some derivatives showed superior antibacterial activity compared to standard antibiotics like ampicillin.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to enzymes involved in DNA replication and cell cycle regulation.
- Induction of Apoptosis : It triggers programmed cell death pathways in cancer cells by promoting both early and late apoptosis .
- Synergistic Effects : When combined with other therapeutic agents, it may enhance overall efficacy through synergistic mechanisms .
Case Studies
Recent studies have highlighted the potential of this compound in clinical settings:
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step procedures:
- Step 1 : Formation of the thiadiazole or triazole ring via cyclization reactions using thiourea or hydrazine derivatives under reflux conditions .
- Step 2 : Introduction of the adamantane core via carboxamide coupling, often employing coupling agents like EDC or HATU in polar aprotic solvents (e.g., DMF) .
- Step 3 : Functionalization with sulfanyl and carbamoyl groups through nucleophilic substitution or thiol-ene reactions . Optimization : Microwave-assisted synthesis or solvent-free conditions improve yield and reduce reaction time . Purity is ensured via recrystallization or column chromatography .
Q. Which characterization techniques are critical for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., adamantane CH₂ groups at δ 1.6–2.1 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray Crystallography : Resolves 3D spatial arrangements, particularly for adamantane and triazole moieties .
- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. What are the primary biological activities and proposed mechanisms?
- Anticancer Activity : Inhibits proliferation in cancer cell lines (e.g., IC₅₀ values <10 µM against HeLa) via apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Targets Gram-positive bacteria (e.g., S. aureus) by disrupting cell wall synthesis enzymes (e.g., penicillin-binding proteins) .
- Mechanistic Probes : Use enzyme inhibition assays (e.g., kinase profiling) and molecular docking to identify interactions with ATP-binding pockets .
Q. How can researchers assess compound stability under experimental conditions?
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (e.g., >200°C) .
- Solubility : Test in DMSO for stock solutions; aqueous solubility is typically limited (<1 mg/mL) .
- pH Stability : Monitor degradation via HPLC under acidic/basic conditions (e.g., pH 2–9) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of bioactivity?
- Substituent Modulation : Replace the phenyl group () with electron-withdrawing groups (e.g., -Cl) to enhance antimicrobial potency .
- Triazole vs. Thiadiazole : Compare analogs to determine the impact of nitrogen/sulfur positioning on target selectivity .
- Adamantane Modifications : Introduce fluorinated adamantane derivatives to improve blood-brain barrier penetration . Methodology : Synthesize derivatives via parallel synthesis and screen using high-throughput assays .
Q. How to resolve contradictions in biological activity data across studies?
- Assay Variability : Validate results using orthogonal assays (e.g., cell viability vs. caspase-3 activation for apoptosis) .
- Compound Purity : Ensure >95% purity via HPLC before testing; impurities may artifactually enhance/inhibit activity .
- Cell Line Heterogeneity : Compare activity in isogenic cell lines (e.g., wild-type vs. p53-null) to identify context-dependent effects .
Q. What strategies improve in vitro-to-in vivo translation of therapeutic effects?
- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes and plasma protein binding .
- Formulation Optimization : Use nanoemulsions or liposomes to enhance bioavailability .
- Toxicology Screening : Assess hepatotoxicity in primary human hepatocytes and genotoxicity via Ames tests .
Q. How can target identification studies elucidate the mechanism of action?
- Chemoproteomics : Use photoaffinity probes or activity-based protein profiling (ABPP) to capture interacting proteins .
- CRISPR-Cas9 Screens : Identify gene knockouts that confer resistance/sensitivity to the compound .
- Molecular Dynamics Simulations : Model binding kinetics to enzymes like topoisomerase II or dihydrofolate reductase .
Q. What methods address discrepancies between computational predictions and experimental results?
- Free Energy Perturbation (FEP) : Refine docking scores by simulating ligand binding energetics .
- Crystallographic Validation : Co-crystallize the compound with predicted targets (e.g., kinases) to validate binding poses .
- SAR by NMR : Fragment-based screening to identify unexpected binding hotspots .
Methodological Considerations
Q. How to ensure reproducibility in synthetic protocols?
- Standardize Reagents : Use freshly distilled solvents and certified starting materials .
- Monitor Reaction Progress : Employ TLC/HPLC at intermediate steps to confirm intermediate formation .
- Documentation : Publish detailed synthetic procedures, including failure cases (e.g., unsuccessful coupling conditions) .
Q. What analytical workflows validate purity for biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
